Cas no 2171634-13-0 (3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidobicyclo3.1.0hexane-1-carboxylic acid)

3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidobicyclo3.1.0hexane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidobicyclo3.1.0hexane-1-carboxylic acid
- 2171634-13-0
- EN300-1547598
- 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]bicyclo[3.1.0]hexane-1-carboxylic acid
-
- インチ: 1S/C28H32N2O5/c1-2-3-12-24(25(31)29-18-13-17-14-28(17,15-18)26(32)33)30-27(34)35-16-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,17-18,23-24H,2-3,12-16H2,1H3,(H,29,31)(H,30,34)(H,32,33)
- InChIKey: RBINUDNYPQWQTH-UHFFFAOYSA-N
- ほほえんだ: OC(C12CC(CC1C2)NC(C(CCCC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O
計算された属性
- せいみつぶんしりょう: 476.23112213g/mol
- どういたいしつりょう: 476.23112213g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 35
- 回転可能化学結合数: 10
- 複雑さ: 795
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 4
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 105Ų
- 疎水性パラメータ計算基準値(XlogP): 4.5
3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidobicyclo3.1.0hexane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1547598-0.05g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]bicyclo[3.1.0]hexane-1-carboxylic acid |
2171634-13-0 | 0.05g |
$2829.0 | 2023-05-23 | ||
Enamine | EN300-1547598-5.0g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]bicyclo[3.1.0]hexane-1-carboxylic acid |
2171634-13-0 | 5g |
$9769.0 | 2023-05-23 | ||
Enamine | EN300-1547598-2.5g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]bicyclo[3.1.0]hexane-1-carboxylic acid |
2171634-13-0 | 2.5g |
$6602.0 | 2023-05-23 | ||
Enamine | EN300-1547598-1000mg |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]bicyclo[3.1.0]hexane-1-carboxylic acid |
2171634-13-0 | 1000mg |
$3368.0 | 2023-09-25 | ||
Enamine | EN300-1547598-10000mg |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]bicyclo[3.1.0]hexane-1-carboxylic acid |
2171634-13-0 | 10000mg |
$14487.0 | 2023-09-25 | ||
Enamine | EN300-1547598-10.0g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]bicyclo[3.1.0]hexane-1-carboxylic acid |
2171634-13-0 | 10g |
$14487.0 | 2023-05-23 | ||
Enamine | EN300-1547598-0.25g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]bicyclo[3.1.0]hexane-1-carboxylic acid |
2171634-13-0 | 0.25g |
$3099.0 | 2023-05-23 | ||
Enamine | EN300-1547598-1.0g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]bicyclo[3.1.0]hexane-1-carboxylic acid |
2171634-13-0 | 1g |
$3368.0 | 2023-05-23 | ||
Enamine | EN300-1547598-0.1g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]bicyclo[3.1.0]hexane-1-carboxylic acid |
2171634-13-0 | 0.1g |
$2963.0 | 2023-05-23 | ||
Enamine | EN300-1547598-100mg |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]bicyclo[3.1.0]hexane-1-carboxylic acid |
2171634-13-0 | 100mg |
$2963.0 | 2023-09-25 |
3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidobicyclo3.1.0hexane-1-carboxylic acid 関連文献
-
1. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
-
Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
-
R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
-
Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
-
Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
-
Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidobicyclo3.1.0hexane-1-carboxylic acidに関する追加情報
Introduction to 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidobicyclo3.1.0hexane-1-carboxylic acid (CAS No. 2171634-13-0)
3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidobicyclo3.1.0hexane-1-carboxylic acid, identified by its CAS number 2171634-13-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule represents a confluence of structural complexity and functional diversity, making it a subject of intense study for its potential applications in drug discovery and molecular engineering.
The chemical structure of 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidobicyclo3.1.0hexane-1-carboxylic acid features a bicyclic framework integrated with an amino acid derivative, further functionalized by a fluorenylmethoxycarbonyl (Fmoc) protecting group. The presence of the Fmoc moiety is particularly noteworthy, as it is widely employed in peptide synthesis to protect amino groups during solid-phase peptide assembly. This protective group not only ensures the stability of the molecule during synthetic processes but also facilitates controlled deprotection steps, making it a valuable tool in the construction of more complex polypeptides and peptidomimetics.
The bicyclic core of this compound, specifically the bicyclo[3.1.0]hexane scaffold, introduces unique steric and electronic properties that can influence its biological activity. Bicyclic structures are frequently found in natural products and pharmaceuticals due to their ability to mimic the conformational flexibility of biologically active molecules while providing additional rigidity that can enhance binding affinity and selectivity. In the context of 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidobicyclo3.1.0hexane-1-carboxylic acid, the bicyclo framework may contribute to interactions with biological targets by adopting specific conformations that optimize binding interactions.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such complex molecules with greater accuracy. Studies have shown that the fluorenylmethoxycarbonyl group can serve as a hydrophobic anchor, facilitating interactions with lipid rafts or hydrophobic pockets in protein targets. Meanwhile, the amino acid-derived segment of the molecule can engage in hydrogen bonding or ionic interactions with polar residues in biological macromolecules, enhancing overall binding affinity.
The utility of 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidobicyclo3.1.0hexane-1-carboxylic acid extends beyond its role as a building block in peptide synthesis. Its unique structural features make it a promising candidate for developing novel therapeutic agents targeting various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. For instance, the combination of hydrophobicity provided by the fluorenylmethoxycarbonyl group and the polar interactions from the amino acid moiety could be exploited to design molecules that selectively interact with overexpressed or mutated proteins associated with these diseases.
In parallel, synthetic chemists have been exploring innovative methodologies to streamline the preparation of such complex molecules. The use of transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, has significantly enhanced the efficiency of constructing intricate cyclic frameworks like those found in 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidobicyclo3.1.0hexane-1-carboxylic acid. These catalytic approaches not only reduce reaction times but also improve yields, making large-scale synthesis more feasible for both research and industrial applications.
The versatility of this compound also lies in its potential for derivatization into a wide array of analogs with tailored properties. By modifying substituents on the fluorenylmethoxycarbonyl group or introducing different amino acid residues into the molecular framework, researchers can fine-tune physicochemical properties such as solubility, metabolic stability, and pharmacokinetic profiles. Such modifications are crucial for optimizing drug-like characteristics and improving therapeutic efficacy.
Emerging research indicates that 3-2-(<{(9H-fluoren)-9-ylmethoxycarbonyl}amino)hexanamidobicyclo[3].1O[hexane]-1-carboxylic acid (CAS No: 2171634130) may find applications in modulating enzyme activity through covalent inhibition mechanisms. The presence of both electrophilic and nucleophilic centers within its structure allows for potential interactions with reactive residues on enzymes, leading to irreversible or reversible inhibition depending on the design strategy.
The integration of machine learning techniques into drug discovery pipelines has further accelerated the identification of promising candidates like 3-(2-{((9H-fluorenylmethoxy carbonyl) amino} hexan amido)bicyclo[3].1O[hexane]-1 carboxylic acid (CAS No: 2171634130) based on their structural features and predicted bioactivity profiles derived from large datasets of known active compounds (SAR). These computational tools can predict optimal modifications to enhance potency while minimizing off-target effects, thereby expediting lead optimization efforts.
In conclusion,{(CAS No: 2171634130)} serves as a versatile scaffold with significant potential in pharmaceutical research and development Its unique structural attributes combined with functional groups like Fmoc make it an invaluable asset for constructing novel bioactive molecules targeted at treating various human diseases While synthetic methodologies continue to evolve toward greater efficiency these advancements will undoubtedly expand upon current applications paving way future breakthroughs
2171634-13-0 (3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidobicyclo3.1.0hexane-1-carboxylic acid) 関連製品
- 2034264-81-6(3-{4H,5H,6H,7H-pyrazolo1,5-apyrazine-5-carbonyl}benzonitrile)
- 339547-59-0(phenyl(piperidin-3-yl)methanol)
- 2228221-94-9(4-amino-4-(2,3-dihydro-1-benzofuran-5-yl)cyclohexan-1-ol)
- 400878-27-5(1,2-Dihydronaphtho[2,1-b]furan-2-carbohydrazide)
- 879454-10-1(1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 2770524-76-8((9H-fluoren-9-yl)methyl 3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate)
- 2705209-30-7(1-(1-{(9H-fluoren-9-yl)methoxycarbonyl}azetidin-3-yl)-1H-pyrazole-3-carboxylic acid)
- 292135-37-6(tert-Butyl 4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)piperidine-1-carboxylate)
- 1447918-54-8(3-(1-methylcyclohexyl)propanenitrile)
- 24057-37-2(Benzenesulfonic acid, 3-amino-4-methyl-, phenyl ester)



